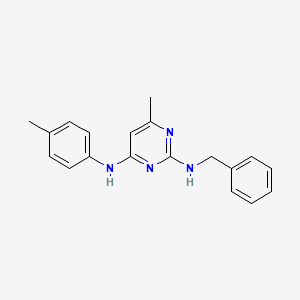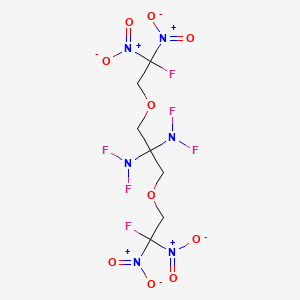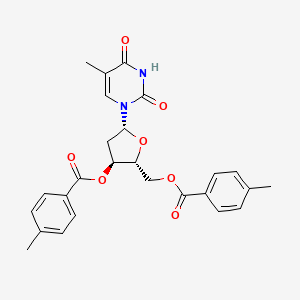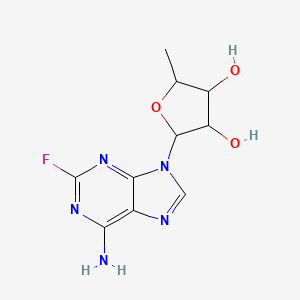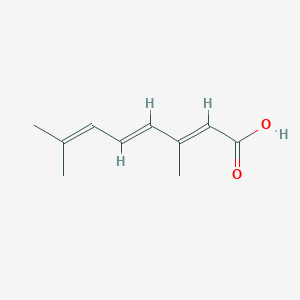
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is an organic compound with a unique structure characterized by multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid typically involves the use of starting materials such as isoprene and acrolein. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases like sodium hydroxide and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the compound into saturated carboxylic acids using hydrogenation catalysts such as palladium or platinum.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under high pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated carboxylic acids.
Substitution: Amides, esters.
Scientific Research Applications
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate various biochemical processes. It may act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-Hexa-2,4-dienoic Acid: Another unsaturated carboxylic acid with similar conjugated double bonds.
(2E,4E)-3,7-Dimethylocta-2,4-diene: A related compound with a similar structure but lacking the carboxyl group.
Uniqueness
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is unique due to its specific arrangement of conjugated double bonds and the presence of a carboxyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2E,4E)-3,7-dimethylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-8(2)5-4-6-9(3)7-10(11)12/h4-7H,1-3H3,(H,11,12)/b6-4+,9-7+ |
InChI Key |
MCGLCWJFRQHBEQ-ADIUVMHLSA-N |
Isomeric SMILES |
CC(=C/C=C/C(=C/C(=O)O)/C)C |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



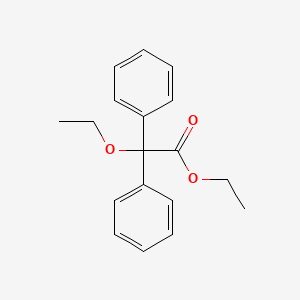
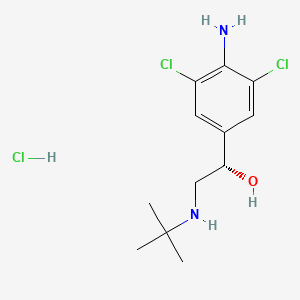
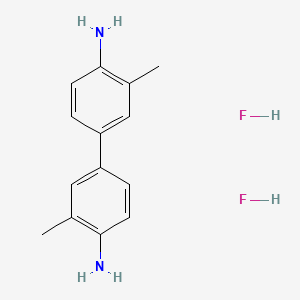
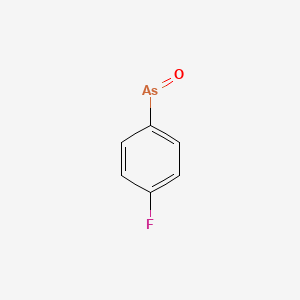

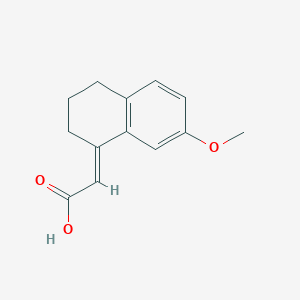
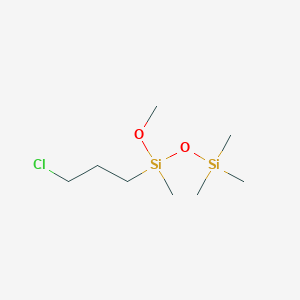
![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
